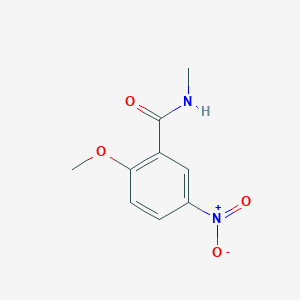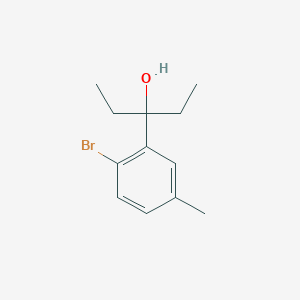
(R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(But-3-yn-1-yl)-2-methylpyrrolidine is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a but-3-yn-1-yl group and a methyl group attached to the pyrrolidine ring. The chirality of the compound is due to the presence of an asymmetric carbon atom, making it an important molecule in stereochemistry and asymmetric synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(But-3-yn-1-yl)-2-methylpyrrolidine typically involves the use of chiral catalysts and starting materials. One common method is the asymmetric hydrogenation of a suitable precursor, such as an alkyne or an alkene, in the presence of a chiral catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to 50°C.
Industrial Production Methods: In an industrial setting, the production of ®-1-(But-3-yn-1-yl)-2-methylpyrrolidine may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: ®-1-(But-3-yn-1-yl)-2-methylpyrrolidine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C to room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products:
Oxidation: Oxidized pyrrolidine derivatives.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
科学的研究の応用
®-1-(But-3-yn-1-yl)-2-methylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of ®-1-(But-3-yn-1-yl)-2-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chirality plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, and alteration of cellular signaling pathways.
類似化合物との比較
(S)-1-(But-3-yn-1-yl)-2-methylpyrrolidine: The enantiomer of the compound, differing in its stereochemistry.
1-(But-3-yn-1-yl)pyrrolidine: A similar compound lacking the methyl group.
2-Methylpyrrolidine: A simpler analogue without the but-3-yn-1-yl group.
Uniqueness: ®-1-(But-3-yn-1-yl)-2-methylpyrrolidine is unique due to its specific chiral configuration and the presence of both the but-3-yn-1-yl and methyl groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable in asymmetric synthesis and chiral drug development.
特性
分子式 |
C9H15N |
|---|---|
分子量 |
137.22 g/mol |
IUPAC名 |
1-but-3-ynyl-2-methylpyrrolidine |
InChI |
InChI=1S/C9H15N/c1-3-4-7-10-8-5-6-9(10)2/h1,9H,4-8H2,2H3 |
InChIキー |
NTVFDRLNCQVBCW-UHFFFAOYSA-N |
正規SMILES |
CC1CCCN1CCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1H-imidazol-5-yl)ethyl]-5-nitropyridin-2-amine](/img/structure/B8696375.png)
![4,11-Dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane](/img/structure/B8696381.png)
![4-[2-(4-Aminophenyl)ethyl]benzene-1,2-diol](/img/structure/B8696388.png)

![(3R)-1-[3,5-bis(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B8696409.png)



![Tetrazolo[1,5-a]quinoxaline](/img/structure/B8696438.png)


![1-Azabicyclo[3.2.1]octan-3-one](/img/structure/B8696457.png)

![4-benzoyl-3H-benzo[f]quinoline-3-carbonitrile](/img/structure/B8696460.png)
